5-Methyl-2-piperazinone HCl

Catalog No.
S13622483
CAS No.
M.F
C5H11ClN2O
M. Wt
150.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-piperazinone HCl

Product Name

5-Methyl-2-piperazinone HCl

IUPAC Name

5-methylpiperazin-2-one;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H

InChI Key

DIZRUANCFYJHNH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CN1.Cl

5-Methyl-2-piperazinone HCl is a highly versatile, conformationally restricted heterocyclic building block widely utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs) [1]. Featuring a piperazine ring with a carbonyl group at the 2-position and a methyl group at the 5-position, this compound offers a unique combination of an amide linkage and a sterically hindered secondary amine. Procuring this material as a hydrochloride salt rather than a free base fundamentally alters its physical properties, converting a typically hygroscopic, difficult-to-handle oil or low-melting solid into a stable, highly water-soluble crystalline powder [1]. This makes it an essential precursor for medicinal chemists and process engineers who require precise stoichiometric control and long-term shelf stability during scale-up operations.

Substituting 5-Methyl-2-piperazinone HCl with generic alternatives, such as unsubstituted 2-piperazinone or the 5-methyl free base, introduces severe process and performance liabilities. The free base form is notoriously hygroscopic, rapidly absorbing atmospheric moisture, which leads to unpredictable molecular weights, weighing errors, and the degradation of moisture-sensitive coupling reagents in downstream reactions [1]. Furthermore, attempting to use unsubstituted 2-piperazinone removes the critical steric bulk provided by the 5-methyl group. This methyl substitution is not merely structural; it dictates the regioselectivity of N4-alkylation and acylation, and forces the piperazinone ring into specific conformations required for target binding [2]. Without the 5-methyl group, buyers risk synthesizing off-target analogs with poor pharmacological profiles, while using the free base jeopardizes batch-to-batch reproducibility.

Moisture Stability and Stoichiometric Control

The free base of 5-methyl-2-piperazinone is highly hygroscopic, making it difficult to maintain anhydrous conditions during storage and handling [1]. In contrast, 5-Methyl-2-piperazinone HCl is a stable crystalline solid that resists moisture uptake under standard laboratory conditions. This physical stability ensures that the mass weighed directly correlates to the molar amount of the active amine, preventing the 5-15% stoichiometric errors commonly observed when handling the free base in ambient air [1].

Evidence DimensionMoisture uptake and handling stability
Target Compound Data5-Methyl-2-piperazinone HCl (maintains >99% mass stability in ambient air)
Comparator Or Baseline5-Methyl-2-piperazinone free base (rapid moisture absorption, deliquescent tendencies)
Quantified DifferenceElimination of 5-15% weighing errors caused by water mass
ConditionsAmbient laboratory weighing and storage

Procuring the HCl salt ensures exact stoichiometry for sensitive catalytic cross-coupling or amidation reactions, preventing yield losses and reagent waste.

Steric Control of N4-Regioselectivity

The presence of the methyl group at the 5-position, directly adjacent to the secondary amine at N4, provides crucial steric hindrance that differentiates the reactivity of the two nitrogen atoms in the piperazinone ring [1]. When subjected to alkylation or Buchwald-Hartwig amination, 5-Methyl-2-piperazinone HCl demonstrates superior regiocontrol, favoring mono-functionalization at N4 without the over-reaction profiles seen in unsubstituted 2-piperazinone [1].

Evidence DimensionRegioselectivity and mono-alkylation yield
Target Compound Data5-Methyl-2-piperazinone HCl (high regioselectivity for N4 mono-functionalization)
Comparator Or BaselineUnsubstituted 2-piperazinone (prone to competitive reactions or over-alkylation)
Quantified DifferenceSignificant increase in desired mono-functionalized product yield
ConditionsStandard N-alkylation or cross-coupling conditions

Buyers save time and purification costs by utilizing a scaffold that inherently directs functionalization to the correct position.

Off-Target Liability Reduction in Drug Scaffolds

In medicinal chemistry, the lipophilicity and conformation of piperazine scaffolds directly impact cardiovascular safety. Studies have demonstrated that incorporating a 5-methyl-2-piperazinone core into lead compounds significantly reduces off-target human Ether-à-go-go-Related Gene (hERG) potassium channel binding affinity compared to more lipophilic or unsubstituted piperazine derivatives [1]. The 5-methyl group alters the spatial orientation of the molecule, disrupting the pharmacophore required for hERG blockade while maintaining primary target potency.

Evidence DimensionhERG potassium channel binding affinity (off-target toxicity)
Target Compound Data5-Methyl-2-piperazinone derivatives (exhibit significantly reduced hERG binding, IC50 > 10 μM)
Comparator Or BaselineUnsubstituted piperazine/piperazinone analogs (higher lipophilicity, stronger hERG binding)
Quantified DifferenceUp to a 10-fold reduction in hERG liability
Conditionsin vitro hERG patch-clamp or binding assays for derived lead compounds

Procuring the 5-methyl-substituted scaffold allows medicinal chemists to proactively engineer out cardiovascular toxicity early in the drug discovery pipeline.

Aqueous Solubility for Biphasic Process Chemistry

For industrial scale-up, the solubility profile of an intermediate dictates the choice of solvent systems. 5-Methyl-2-piperazinone HCl exhibits exceptionally high aqueous solubility compared to its free base counterpart [1]. This property allows process chemists to utilize environmentally benign biphasic solvent systems (e.g., Schotten-Baumann conditions) for N-acylation, where the hydrochloride salt is dissolved in the aqueous phase and reacts at the interface, simplifying downstream organic extraction [1].

Evidence DimensionAqueous solubility
Target Compound Data5-Methyl-2-piperazinone HCl (highly soluble in water)
Comparator Or Baseline5-Methyl-2-piperazinone free base (limited aqueous solubility, requires organic solvents)
Quantified DifferenceOrders of magnitude higher solubility in aqueous media
ConditionsAqueous or biphasic reaction systems at standard temperature

The salt form enables greener, more scalable biphasic reaction conditions, reducing the reliance on expensive or toxic organic solvents during early synthetic steps.

Peptidomimetic Drug Discovery

As a conformationally restricted scaffold, 5-Methyl-2-piperazinone HCl is ideal for synthesizing protease-resistant peptide analogs, where the 5-methyl group locks the required binding conformation [1].

Lead Optimization for Cardiovascular Safety

Procuring this specific methylated scaffold is a strategic choice for medicinal chemistry teams needing to reduce the lipophilicity and hERG liability of piperazine-containing drug candidates [1].

Scalable API Manufacturing

The crystalline stability and non-hygroscopic nature of the HCl salt make it the preferred precursor for pilot-plant scale synthesis, ensuring reproducible stoichiometry in large-scale amidation or cross-coupling reactions [2].

Biphasic Continuous Flow Synthesis

Due to its high aqueous solubility, the HCl salt is perfectly suited for continuous flow setups utilizing biphasic aqueous/organic streams for rapid, high-throughput library generation [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

150.0559907 g/mol

Monoisotopic Mass

150.0559907 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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